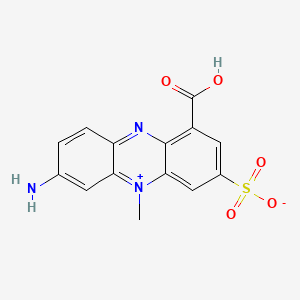

Aeruginosin B

Description

Properties

CAS No. |

6508-65-2 |

|---|---|

Molecular Formula |

C14H11N3O5S |

Molecular Weight |

333.32 g/mol |

IUPAC Name |

8-amino-4-carboxy-10-methylphenazin-10-ium-2-sulfonate |

InChI |

InChI=1S/C14H11N3O5S/c1-17-11-4-7(15)2-3-10(11)16-13-9(14(18)19)5-8(6-12(13)17)23(20,21)22/h2-6,15H,1H3,(H2,18,19,20,21,22) |

InChI Key |

NBUSANFLZHRAMZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=NC3=C(C=C(C=C31)S(=O)(=O)[O-])C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

6508-65-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aeruginosin B; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Aeruginosin B Variants from Microcystis aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of bioactive linear tetrapeptides produced by various cyanobacteria, including the genus Microcystis.[1][2] These non-ribosomally synthesized peptides are of significant interest to the scientific community due to their potent inhibitory activity against serine proteases, such as trypsin and thrombin, making them potential lead compounds for drug development.[1][3][4] A characteristic feature of the aeruginosin family is the presence of a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety at a central position in the peptide backbone.[1][5]

It is important to clarify the nomenclature of "Aeruginosin B". While a phenazine pigment named this compound has been isolated from Pseudomonas aeruginosa, within the context of bioactive peptides from Microcystis aeruginosa, "this compound" typically refers to specific variants designated with a "B," such as Aeruginosin 98-B and Aeruginosin 298-B.[2][6][7] This guide will focus on the discovery and isolation of these peptide variants from Microcystis aeruginosa.

Discovery and Isolation of Aeruginosin 'B' Variants

The first members of the aeruginosin family were discovered in the early 1990s from Microcystis aeruginosa.[2][8] Aeruginosin 298A was the first to be isolated from Microcystis aeruginosa strain NIES-298.[2] Subsequently, in 1995, Murakami and colleagues isolated Aeruginosin 98A and 98B from the cultured freshwater cyanobacterium Microcystis aeruginosa (NIES-98).[1][2] Later, Aeruginosin 298B was also isolated from M. aeruginosa strains NIES-298 and NIES-98.[1][2] The general workflow for the discovery and isolation of these compounds involves cultivation of the cyanobacteria, extraction of the biomass, and subsequent chromatographic purification guided by bioassays for protease inhibition.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of aeruginosin 'B' variants from Microcystis aeruginosa.

Culturing of Microcystis aeruginosa

Strains of Microcystis aeruginosa, such as NIES-98, NIES-103, and K-139, are typically cultured in appropriate growth media under controlled conditions of light and temperature to generate sufficient biomass for extraction.[2][9][10]

Extraction of Aeruginosins

A common initial step is the extraction of freeze-dried or fresh cyanobacterial biomass with a polar solvent.[1][10][11]

-

Methanol-based Extraction: Freeze-dried cells are repeatedly extracted with aqueous methanol (e.g., 70% or 80% methanol in water) or 100% methanol.[1][10][11] The combined extracts are then concentrated to remove the organic solvent, leaving an aqueous residue.[11]

-

Solid-Phase Extraction (SPE): The aqueous extract can be further fractionated using reversed-phase solid-phase extraction (e.g., ODS-SPE).[10] Elution is performed with a stepwise gradient of increasing methanol concentration (e.g., 20%, 60%, 100% methanol in water).[10] Aeruginosins are typically found in the more methanolic fractions.[10]

Purification using Chromatographic Techniques

The crude extracts or SPE fractions containing aeruginosins are subjected to one or more rounds of chromatography to isolate the pure compounds.

-

Medium-Pressure Liquid Chromatography (MPLC): Initial separation of the extract can be performed on a reversed-phase C18 MPLC column.[12]

-

High-Performance Liquid Chromatography (HPLC): Final purification is almost always achieved using reversed-phase HPLC (RP-HPLC).[1][12]

Structure Elucidation

The chemical structures of the isolated aeruginosins are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[14] Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in sequencing the peptide.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed planar structure and stereochemistry of the molecule.[1][11][14]

-

Chiral Analysis: The absolute configurations of the amino acid residues are determined by methods such as Marfey's analysis or chiral-phase HPLC after acid hydrolysis of the peptide.[1][12][14]

-

X-ray Crystallography: In some cases, the absolute stereochemistry has been confirmed by X-ray crystallographic analysis of the aeruginosin in a complex with its target protease, such as thrombin or trypsin.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for selected aeruginosin 'B' variants isolated from Microcystis aeruginosa.

| Aeruginosin Variant | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism (Strain) | Reference(s) |

| Aeruginosin 98-B | C₂₉H₄₆N₆O₉S | 654.8 | Microcystis aeruginosa (NIES-98) | [1][2][15] |

| Aeruginosin 298-B | Not explicitly stated | Not explicitly stated | Microcystis aeruginosa (NIES-298, NIES-98) | [1][2] |

| Aeruginosin 89-B | Not explicitly stated | Not explicitly stated | Microcystis aeruginosa (NIES-89) | [1][2] |

| Aeruginosin 686 B | Not explicitly stated | Not explicitly stated | Microcystis aeruginosa (PCC 7806) | [11] |

| Aeruginosin Variant | Bioactivity | Target Enzyme | IC₅₀ / EC₅₀ | Reference(s) |

| Aeruginosin 103-A | Thrombin Inhibitor | Thrombin | 9.0 µg/mL | [9] |

| Aeruginosin K139 | fVIIa-sTF Inhibitor | fVIIa-sTF | ~166 µM | [10] |

| Aeruginosin K139 | Thrombin Inhibitor | Thrombin | 0.66 µM | [16] |

| Aeruginosin KB676 | Trypsin Inhibitor | Trypsin | Sub-µM | [14] |

| Varlaxin 1046A | Trypsin Inhibitor | Human Trypsins | 0.62–3.6 nM | [3] |

| Varlaxin 1022A | Trypsin Inhibitor | Human Trypsins | 97–230 nM | [3] |

Visualizations

The following diagrams illustrate the general workflow for the isolation and purification of aeruginosins from Microcystis aeruginosa.

Caption: General workflow for the isolation and characterization of this compound variants.

Conclusion

The discovery and isolation of aeruginosin 'B' variants from Microcystis aeruginosa have provided a fascinating family of natural products with significant potential in pharmacology. The methodologies for their extraction and purification are well-established, relying on a combination of solvent extraction and multi-step chromatographic techniques. Detailed structural elucidation through modern spectroscopic methods has been crucial in understanding their unique chemical features, which are responsible for their potent bioactivities. Continued research into these compounds and their derivatives holds promise for the development of novel therapeutics targeting serine proteases.

References

- 1. mdpi.com [mdpi.com]

- 2. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02454J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. doaj.org [doaj.org]

- 6. This compound | C14H11N3O5S | CID 6455020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Aeruginosin 103-A, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FVIIa-sTF and Thrombin Inhibitory Activities of Compounds Isolated from Microcystis aeruginosa K-139 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfated Aeruginosins from Lake Kinneret: Microcystis Bloom, Isolation, Structure Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate | C29H46N6O9S | CID 444346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Structure of Aeruginosin 98B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of linear tetrapeptides of nonribosomal origin, primarily isolated from cyanobacteria.[1][2] These natural products have garnered significant attention within the scientific community due to their potent inhibitory activity against serine proteases, a class of enzymes pivotal in various physiological processes, including blood coagulation and digestion.[3][4] This guide focuses on the basic chemical structure of Aeruginosin 98B, a prominent member of this family, providing a detailed overview of its molecular architecture, biological activity, and the methodologies employed for its synthesis and characterization.

It is important to note that the designation "Aeruginosin B" can be ambiguous. While it is sometimes used to refer to a phenazine pigment produced by Pseudomonas aeruginosa, in the context of peptide natural products and serine protease inhibitors, it predominantly refers to Aeruginosin 98B .[1][3] This guide will exclusively focus on the latter.

Core Chemical Structure of Aeruginosin 98B

Aeruginosin 98B is a tetrapeptide characterized by a unique assembly of non-proteinogenic and modified amino acid residues.[2][3] Its structure was elucidated through two-dimensional nuclear magnetic resonance (2D-NMR) analysis, and the absolute configurations of its seven stereogenic centers were confirmed by X-ray crystallography of its co-crystal with trypsin.[1][3]

The linear peptide backbone of Aeruginosin 98B is composed of four distinct building blocks:

-

N-terminus: A (D)-4-hydroxyphenyllactic acid (Hpla) moiety.[3][5]

-

Second Position: The hydrophobic amino acid (D)-allo-isoleucine.[3][5]

-

Third Position: The hallmark of the aeruginosin family, a (L)-2-carboxy-6-hydroxyoctahydroindole (Choi) core structure. In Aeruginosin 98B, the hydroxyl group of the Choi moiety is sulfated.[3][5]

-

C-terminus: A derivative of arginine, specifically agmatine.[3][5]

The IUPAC name for Aeruginosin 98B is [(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate.[6]

The molecular formula of Aeruginosin 98B is C₂₉H₄₆N₆O₉S, and its monoisotopic mass is 654.3047 g/mol .[5][6]

Quantitative Data: Serine Protease Inhibition

Aeruginosin 98B exhibits potent and selective inhibitory activity against several serine proteases. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Enzyme | IC₅₀ (µg/mL) |

| Trypsin | 0.6 |

| Thrombin | 10.0 |

| Plasmin | 7.0 |

| [Data sourced from Trost et al. (2012)][3] |

Experimental Protocols

Total Synthesis of Aeruginosin 98B

The first total synthesis of Aeruginosin 98B was accomplished by Trost et al. and is a key reference for its chemical synthesis.[2][3] The strategy involves the convergent synthesis of four key building blocks followed by their sequential coupling.

Key Stages of Synthesis: [3]

-

Synthesis of the Choi Core: The 2-carboxy-6-hydroxyoctahydroindole (Choi) core is synthesized via a highly diastereoselective palladium-catalyzed intramolecular asymmetric allylic alkylation of a diastereomeric mixture of allylic carbonates.

-

Preparation of Hpla, D-allo-Isoleucine, and Agmatine Fragments: These building blocks are prepared and protected using standard peptide synthesis methodologies.

-

Fragment Coupling: The protected fragments are coupled sequentially to assemble the linear tetrapeptide backbone.

-

Sulfation and Deprotection: The final steps involve the sulfation of the hydroxyl group on the Choi moiety using a SO₃-pyridine complex, followed by the removal of protecting groups to yield Aeruginosin 98B.

Serine Protease Inhibition Assay

The inhibitory activity of Aeruginosin 98B against serine proteases like trypsin can be determined using a chromogenic substrate-based assay. A common substrate for trypsin is Nα-Benzoyl-DL-arginine 4-p-nitroanilide hydrochloride (BAPNA).

-

Reagent Preparation:

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM).

-

Trypsin solution in a suitable buffer (e.g., 1 mM HCl).

-

BAPNA stock solution (e.g., in DMSO) and working solution in buffer.

-

Aeruginosin 98B stock solution in a suitable solvent and serial dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add the buffer, trypsin solution, and varying concentrations of Aeruginosin 98B (or vehicle control).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the BAPNA substrate to all wells.

-

Monitor the absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the percentage of inhibition for each concentration of Aeruginosin 98B relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

-

Mandatory Visualizations

Caption: Core building blocks of Aeruginosin 98B.

Caption: Convergent total synthesis workflow for Aeruginosin 98B.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Synthesis of Aeruginosin 98B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. web.uwm.edu [web.uwm.edu]

- 6. [(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate | C29H46N6O9S | CID 444346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ajbls.com [ajbls.com]

- 8. protocols.io [protocols.io]

The Biological Activity of Aeruginosin B Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activities of aeruginosin B variants, a class of linear tetrapeptides produced by cyanobacteria. These compounds have garnered significant interest in the scientific community due to their potent and often selective inhibition of serine proteases, as well as their emerging anti-inflammatory and cytotoxic properties. This document provides a comprehensive overview of their biological activities, detailed experimental methodologies, and a visualization of the key signaling pathways involved.

Introduction to Aeruginosins

Aeruginosins are a diverse family of natural products characterized by a core structure typically composed of a C-terminal arginine derivative, a central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, a hydrophobic amino acid, and an N-terminal hydroxyphenyllactic acid (Hpla) or a related moiety.[1][2] Variations in these core components, as well as modifications such as sulfation, glycosylation, and halogenation, give rise to a wide array of aeruginosin analogues with distinct biological profiles.[2] this compound variants, the focus of this guide, are a subset of this family with specific structural features that contribute to their unique activities.

Serine Protease Inhibition

A hallmark of this compound variants is their potent inhibitory activity against serine proteases, a class of enzymes crucial in various physiological processes, including blood coagulation, digestion, and inflammation. The primary targets of many aeruginosins are thrombin and trypsin.[3][4]

Quantitative Inhibition Data

The inhibitory potency of various this compound variants against key serine proteases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half.

| Aeruginosin Variant | Target Enzyme | IC50 (µg/mL) | IC50 (µM) | Reference |

| Aeruginosin 98-B | Trypsin | 0.6 | - | [3][4] |

| Plasmin | 7.0 | - | [3][4] | |

| Thrombin | 10.0 | - | [3][4] | |

| Aeruginoside 126A | Trypsin (porcine) | 67 | - | [5] |

| Thrombin (bovine) | 30 | - | [5] | |

| Suomilide | Trypsin-1 (human) | - | 0.104 | |

| Trypsin-2 (human) | - | 0.0047 | ||

| Trypsin-3 (human) | - | 0.0115 | ||

| Thrombin (human) | >12.5 | - | [2] | |

| Plasmin (human) | - | - | [2] | |

| Urokinase (human) | - | 7.1 | [2] | |

| Aeruginosin KT688 | Trypsin | - | 2.38 | [6] |

| Aeruginosin (unspecified) | Trypsin | - | 1.43 | [6] |

Anti-Inflammatory Activity

Certain aeruginosin variants have demonstrated significant anti-inflammatory properties. This activity is particularly relevant for the development of novel therapeutic agents for inflammatory diseases.

Mechanism of Action

Studies have shown that the anti-inflammatory effects of some aeruginosins, such as aeruginosin 865, are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a central regulator of the inflammatory response. By inhibiting this pathway, these aeruginosins can down-regulate the expression of pro-inflammatory cytokines and adhesion molecules, such as Interleukin-8 (IL-8) and Intercellular Adhesion Molecule-1 (ICAM-1).[8][9]

References

- 1. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Aeruginosin 98B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aeruginosin 98-B - Immunomart [immunomart.com]

- 5. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory Activity of Cyanobacterial Serine Protease Inhibitors Aeruginosin 828A and Cyanopeptolin 1020 in Human Hepatoma Cell Line Huh7 and Effects in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Producers of Aeruginosin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a diverse family of linear tetrapeptides of non-ribosomal origin produced by various cyanobacteria. They are potent inhibitors of serine proteases, such as trypsin and thrombin, making them promising lead compounds for drug development. The general structure of aeruginosins consists of a short peptide chain, typically containing unusual amino acids. This guide focuses on "Aeruginosin B," a designation often given to the second major aeruginosin congener isolated from a producing strain. Specifically, this document will detail the natural sources, producers, biosynthesis, and experimental protocols for the isolation and characterization of two representative examples: Aeruginosin 98B and Aeruginosin 686B .

Natural Producers of this compound Variants

This compound variants are primarily produced by freshwater, bloom-forming cyanobacteria of the genus Microcystis.

-

Aeruginosin 98B is produced by the cyanobacterium Microcystis aeruginosa strain NIES-98 [1][2]. This strain was originally isolated from Lake Kasumigaura in Japan[1].

-

Aeruginosin 686B is produced by Microcystis aeruginosa strain PCC 7806 [1]. This strain was isolated from the Braakman Reservoir in the Netherlands[1].

Other cyanobacterial genera known to produce aeruginosins include Planktothrix, Nostoc, and Nodularia. Aeruginosins have also been isolated from marine sponges, where they are thought to be produced by symbiotic cyanobacteria[3].

Quantitative Production Data

Quantitative data on the specific yield of Aeruginosin 98B and 686B from their respective producing strains is not extensively reported in the available scientific literature. Production yields of secondary metabolites in cyanobacteria can be highly variable, depending on cultivation conditions such as light intensity, temperature, and nutrient availability. While the presence of these compounds has been confirmed in the specified strains, precise yields in terms of mass per unit of biomass or culture volume are not consistently documented.

Table 1: Summary of this compound Producers and Available Production Data

| Aeruginosin Variant | Producing Organism | Strain ID | Isolation Source | Reported Yield |

| Aeruginosin 98B | Microcystis aeruginosa | NIES-98 | Lake Kasumigaura, Japan | Not Specified |

| Aeruginosin 686B | Microcystis aeruginosa | PCC 7806 | Braakman Reservoir, NL | Not Specified |

Biosynthesis of Aeruginosins

Aeruginosins are synthesized by non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that assemble the peptide chain in a stepwise manner. The genetic blueprint for this synthesis is encoded in the aer biosynthetic gene cluster.

The biosynthesis of aeruginosins generally follows these key steps:

-

Initiation: The synthesis is initiated with an α-hydroxy acid, which is activated and loaded onto the first module of the NRPS.

-

Elongation: The growing peptide chain is sequentially elongated by the addition of amino acids, catalyzed by subsequent NRPS modules. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.

-

Modification: The peptide backbone can undergo various modifications, such as halogenation, methylation, and sulfation, which are catalyzed by tailoring enzymes also encoded within the aer gene cluster. This contributes to the high structural diversity of the aeruginosin family.

-

Termination: The completed peptide is released from the NRPS complex.

The biosynthetic gene clusters for aeruginosin production in M. aeruginosa strains NIES-98 and PCC 7806 have been characterized and show a conserved core structure with variations in the genes for tailoring enzymes, which accounts for the structural differences in the aeruginosins they produce[1].

References

Unraveling the Structure of Aeruginosins: A Technical Guide to NMR-Based Elucidation

Introduction

Aeruginosins are a diverse family of linear tetrapeptides produced by cyanobacteria, renowned for their potent inhibitory activity against serine proteases like trypsin and thrombin.[1] This bioactivity makes them compelling targets for drug discovery and development. The structural backbone of a typical aeruginosin is comprised of a variable N-terminal hydroxy- or phenyllactic acid derivative, a hydrophobic amino acid, a central and characteristic 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, and a C-terminal arginine derivative.[1]

The structural complexity, including multiple stereocenters and the frequent occurrence of rotational isomers (rotamers), makes the complete structural elucidation of these natural products a significant challenge.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a suite of two-dimensional (2D) experiments, stands as the cornerstone technique for unambiguously determining their intricate molecular architecture.[3]

This technical guide details the comprehensive process of elucidating the structure of an aeruginosin using modern NMR spectroscopy. While the user requested information on "Aeruginosin B," this name can refer to several variants (e.g., Aeruginosin 98B, 298B). To provide a concrete and thorough example, this guide will use the fully characterized Aeruginosin KT688 as a representative model, for which a complete, high-quality NMR dataset has been published. The methodologies described are universally applicable to the entire aeruginosin class.

Experimental Protocols

A rigorous and systematic application of NMR experiments is essential for successful structure determination. The process begins with sample purification and preparation, followed by a series of 1D and 2D NMR acquisitions.

1. Isolation and Sample Preparation

-

Isolation: The target aeruginosin is typically isolated from a cyanobacterial biomass extract (e.g., Microcystis aeruginosa) using a multi-step chromatographic process. This often involves initial separation by flash chromatography on a reversed-phase C18 column, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and final purification using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]

-

Sample Preparation: For NMR analysis, a small quantity (typically 1-5 mg) of the purified aeruginosin is dissolved in approximately 0.5 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for these peptides due to its excellent solubilizing power. The solution is then transferred to a standard 5 mm NMR tube.

2. NMR Data Acquisition

All spectra are acquired on high-field NMR spectrometers (e.g., 500 MHz to 800 MHz) to ensure adequate signal dispersion and sensitivity. The core set of experiments includes:

-

¹H NMR (Proton): Provides initial information on the types and number of protons, their chemical environment, and scalar couplings.

-

¹³C NMR (Carbon): Shows the signals for all carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H spin systems). This is fundamental for tracing out the proton networks within each amino acid or structural residue.[2]

-

2D TOCSY (Total Correlation Spectroscopy): Extends upon COSY by revealing correlations between all protons within a single, uninterrupted spin system. This is exceptionally useful for identifying complete amino acid residues from a single proton resonance.[2]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon atom, providing a map of all C-H bonds.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for sequencing. It reveals correlations between protons and carbons over longer ranges (typically 2 to 3 bonds). These long-range correlations are used to connect the individual structural fragments (e.g., linking the alpha-proton of one amino acid to the carbonyl carbon of the adjacent residue).[2]

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the sequence of residues and establishing the relative stereochemistry of the molecule.[2]

Data Presentation: NMR Assignment of Aeruginosin KT688

The following tables summarize the complete ¹H and ¹³C NMR data for the major trans rotamer of Aeruginosin KT688, as determined in DMSO-d₆. This quantitative data forms the basis of the structural argument.

Table 1: ¹H and ¹³C NMR Data for Aeruginosin KT688 in DMSO-d₆. [2]

| Position | Residue | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

| 1 | Hpla | 173.2 | - | - |

| 2 | Hpla | 72.3 | 3.99 | dd (7.9, 3.2) |

| 2-OH | Hpla | - | 5.75 | br m |

| 3a | Hpla | 39.5 | 2.80 | dd (13.7, 3.2) |

| 3b | Hpla | 2.65 | dd (13.7, 7.9) | |

| 4 | Hpla | 128.4 | - | - |

| 5, 5' | Hpla | 130.3 | 7.03 | d (8.5) |

| 6, 6' | Hpla | 114.8 | 6.64 | d (8.5) |

| 7 | Hpla | 155.8 | - | - |

| 1 | Phe | 171.5 | - | - |

| 2-NH | Phe | - | 8.21 | d (8.6) |

| 2 | Phe | 54.3 | 4.47 | ddd (8.6, 8.5, 4.6) |

| 3a | Phe | 36.9 | 3.03 | dd (13.7, 4.6) |

| 3b | Phe | 2.81 | dd (13.7, 8.5) | |

| 4 | Phe | 138.3 | - | - |

| 5, 5' | Phe | 129.3 | 7.26 | m |

| 6, 6' | Phe | 128.1 | 7.26 | m |

| 7 | Phe | 126.3 | 7.18 | m |

| 1 | Choi | 169.0 | - | - |

| 2 | Choi | 59.9 | 4.29 | t (8.9) |

| 3a | Choi | 30.6 | 1.88 | m |

| 3b | Choi | 1.15 | m | |

| 3a | Choi | 40.4 | 2.05 | m |

| 4a | Choi | 24.3 | 1.62 | m |

| 4b | Choi | 1.34 | m | |

| 5a | Choi | 28.5 | 1.83 | m |

| 5b | Choi | 1.04 | m | |

| 6 | Choi | 70.9 | 4.35 | br s |

| 7a | Choi | 51.5 | 3.82 | m |

| 7ax | Choi | 33.7 | 1.74 | m |

| 7eq | Choi | 2.11 | m | |

| 1-NH | Agm | - | 8.16 | t (5.7) |

| 1 | Agm | 38.1 | 3.12 | m |

| 2 | Agm | 26.1 | 1.45 | m |

| 3 | Agm | 26.1 | 1.45 | m |

| 4 | Agm | 40.9 | 3.09 | m |

| 5 | Agm | 157.5 | - | - |

Hpla = L-Hydroxyphenyllactic acid, Phe = D-Phenylalanine, Choi = L-2-Carboxy-6-hydroxy-octahydroindole-6-sulfate, Agm = Agmatine

Table 2: Key 2D NMR Correlations for Sequencing Aeruginosin KT688. [2]

| From Proton(s) | Correlated to Carbon(s) (HMBC) | Correlated to Proton(s) (COSY) | Correlated to Proton(s) (ROESY) |

| Hpla-2 (3.99) | Hpla-1, Hpla-3, Hpla-4 | Hpla-3a, 3b; Hpla-2-OH | Phe-2-NH, Hpla-3a, 3b, 5, 5' |

| Phe-2-NH (8.21) | - | Phe-2 | Hpla-2, Hpla-2-OH |

| Phe-2 (4.47) | Hpla-1, Phe-1, Phe-3, Phe-4 | Phe-2-NH, Phe-3a, 3b | Choi-7a, Choi-7eq, Phe-3a, 3b, 5, 5' |

| Choi-2 (4.29) | Phe-1, Choi-1, Choi-3, Choi-7a | Choi-3a, 3b | Agm-1-NH, Choi-3a, 3b, 7a, 7eq |

| Agm-1-NH (8.16) | - | Agm-1 | Choi-2, Choi-7a |

Structural Elucidation Workflow and Visualization

The process of assembling the structure from NMR data is a logical puzzle, moving from identifying individual pieces to connecting them into the final molecule.

Step 1: Identification of Structural Fragments

Each of the four core residues (Hpla, Phe, Choi, Agm) is first identified as an independent spin system.

-

COSY and TOCSY spectra are used to trace the connectivity between protons. For example, starting from the Phe-2-NH proton at 8.21 ppm, COSY correlations lead to the α-proton (H-2) at 4.47 ppm, which in turn couples to the β-protons (H₂-3) at 3.03 and 2.81 ppm. This establishes the complete aliphatic proton network of the Phenylalanine residue.

-

HSQC is then used to assign the corresponding carbon chemical shifts to each proton, confirming the residue's identity.

Step 2: Sequencing the Peptide Backbone

The crucial step of linking the fragments together relies primarily on long-range HMBC and through-space ROESY correlations.

-

HMBC Correlations: These correlations across the peptide bonds are the definitive evidence for the sequence. For Aeruginosin KT688, a key HMBC correlation is observed from the α-proton of Phenylalanine (Phe-H-2, δH 4.47) to the carbonyl carbon of the preceding Hydroxyphenyllactic acid residue (Hpla-C-1, δC 173.2). Another critical link is the correlation from the α-proton of the Choi residue (Choi-H-2, δH 4.29) to the carbonyl carbon of Phenylalanine (Phe-C-1, δC 171.5).

-

ROESY Correlations: These correlations confirm the sequence by showing spatial proximity. For instance, a ROESY cross-peak between the amide proton of Phenylalanine (Phe-2-NH, δH 8.21) and the α-proton of Hpla (Hpla-H-2, δH 3.99) supports the Hpla-Phe linkage.[2]

Step 3: Stereochemistry and Rotamer Assignment

-

Relative Stereochemistry: The complex stereochemistry of the fused ring system in the Choi residue is determined by a detailed analysis of ROESY correlations and proton-proton coupling constants.

-

Absolute Stereochemistry: While NMR can define the relative arrangement of atoms, determining the absolute configuration (D vs. L) of the chiral centers typically requires additional methods. This is commonly achieved by acid hydrolysis of the peptide, followed by derivatization with Marfey's reagent (L-FDAA) and analysis by chiral HPLC, which separates the L- and D-amino acid derivatives.[2]

-

Cis/Trans Rotamers: Aeruginosins often exist as a mixture of cis and trans rotamers around the peptide bond between the second and third residues (e.g., Phe-Choi). This manifests as two distinct sets of signals in the NMR spectra. The major and minor forms can be identified, and their conformation assigned, based on specific ROESY correlations. For example, in the trans isomer, a ROESY correlation is typically observed between the α-proton of Phe (H-2) and the protons on the C-7 side of the Choi ring (H-7a/H-7eq). In contrast, the cis isomer would show a correlation between Phe H-2 and the Choi H-2 proton.[2]

Visualizing the Workflow and Connectivity

Graphviz diagrams provide a clear visual representation of the logical flow of the elucidation process.

Conclusion

The structural elucidation of complex natural products like this compound variants is a testament to the power of modern NMR spectroscopy. Through a systematic combination of 1D and 2D NMR experiments, researchers can piece together the molecular puzzle from the atomic level up. The identification of individual spin systems via COSY and TOCSY, the connection of these fragments through long-range HMBC correlations, and the determination of sequence and stereochemistry using ROESY provide a web of interlocking data that leads to an unambiguous structural assignment. This detailed structural knowledge is the critical first step towards understanding the molecule's mechanism of action and unlocking its potential as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Sulfated Aeruginosins from Lake Kinneret: Microcystis Bloom, Isolation, Structure Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Aeruginosin B for Protease Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Aeruginosin B and related aeruginosin compounds for their potential as protease inhibitors. Aeruginosins are a diverse family of linear tetrapeptides produced by cyanobacteria, known for their potent inhibitory activity against serine proteases.[1][2] This document outlines the core methodologies, presents key inhibitory data, and visualizes the experimental workflows involved in the preliminary assessment of these promising natural products.

Introduction to Aeruginosins and Protease Inhibition

Aeruginosins are nonribosomal peptides characterized by a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety.[2][3] Their structure often includes a P1 arginine mimetic and two hydrophobic residues at the P2 and P3 positions, which are critical for their potent and varied inhibitory activity against serine proteases such as thrombin, trypsin, and plasmin.[3][4] The significant structural diversity within the aeruginosin family presents a valuable opportunity for the discovery of novel and selective protease inhibitors, which are key targets for therapeutic intervention in hemostasis, inflammation, and cancer.[1][5]

Quantitative Data on Protease Inhibition by Aeruginosins

The inhibitory activity of various aeruginosins has been quantified against several serine proteases. The following tables summarize the reported 50% inhibitory concentrations (IC50) for selected aeruginosin compounds, providing a comparative view of their potency.

Table 1: IC50 Values of Aeruginosins Against Trypsin

| Compound | IC50 (µM) | Source Organism | Reference |

| Aeruginosin 298-A | equipotent with trypsin | Microcystis aeruginosa (NIES-298) | [5] |

| Aeruginosin 525 | 71.71 | Aphanizomenon sp. (KUCC C2) | [6] |

| Aeruginosin TR642 | 3.80 | Microcystis sp. | [7] |

| Aeruginosin KT688 | 2.38 | Microcystis bloom | [8] |

| Aeruginosin KT718 | 1.43 | Microcystis bloom | [8] |

| Suomilide | 0.104 (trypsin-1), 0.0047 (trypsin-2), 0.0115 (trypsin-3) | Nodularia sphaerocarpa UHCC 0038 | [1] |

Table 2: IC50 Values of Aeruginosins Against Thrombin

| Compound | IC50 (µM) | Source Organism | Reference |

| Aeruginosin 298-A | equipotent with thrombin | Microcystis aeruginosa (NIES-298) | [5] |

| Aeruginosin 525 | 0.59 | Aphanizomenon sp. (KUCC C2) | [6] |

| Aeruginosin TR642 | 0.85 | Microcystis sp. | [7] |

| Suomilide | >12.5 | Nodularia sphaerocarpa UHCC 0038 | [1] |

Table 3: IC50 Values of Aeruginosins Against Other Proteases

| Compound | Protease | IC50 (µM) | Source Organism | Reference |

| Aeruginosin 525 | Carboxypeptidase A | 89.68 | Aphanizomenon sp. (KUCC C2) | [6] |

| Suomilide | Plasmin | 7.6 | Nodularia sphaerocarpa UHCC 0038 | [1] |

| Suomilide | Plasma Kallikrein | 82 | Nodularia sphaerocarpa UHCC 0038 | [1] |

| Suomilide | Factor Xa | 114 | Nodularia sphaerocarpa UHCC 0038 | [1] |

| Suomilide | Urokinase | 7.1 | Nodularia sphaerocarpa UHCC 0038 | [1] |

| Micropeptin TR1058 | Chymotrypsin | 6.78 | Microcystis sp. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments in the initial screening of aeruginosins for protease inhibition.

Isolation and Purification of Aeruginosins

-

Extraction: Freeze-dried cyanobacterial biomass is extracted with 75% methanol in water via vortexing and centrifugation.[6]

-

Fractionation: The crude extract is subjected to flash chromatography on a C18 column using a step gradient of water-methanol.[6]

-

Purification: Active fractions are further purified by preparative reverse-phase HPLC on a C12 column with a water-acetonitrile gradient containing 0.1% formic acid to yield pure aeruginosin compounds.[6]

-

Structural Elucidation: The structures of isolated compounds are determined using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS).[8]

Protease Inhibition Assay

-

Preparation of Reagents:

-

The purified aeruginosin is dissolved in DMSO to a stock concentration of 1 mg/mL.[7]

-

Serial dilutions are prepared to determine the IC50 value.[7]

-

Proteases (e.g., trypsin, thrombin) and their respective chromogenic substrates are prepared in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).[6]

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the aeruginosin dilution or inhibitor control to each well.[6]

-

Add 160 µL of buffer and 10 µL of the enzyme solution.[6]

-

Pre-incubate the mixture at 25°C for 10 minutes.[6]

-

Initiate the reaction by adding 20 µL of the substrate.[6]

-

Incubate the reaction mixture for another 10 minutes at 25°C.[6]

-

-

Data Analysis:

-

The absorbance is measured using a microplate reader at a wavelength specific to the chromogenic substrate.

-

The percent inhibition is calculated relative to a control without the inhibitor.

-

IC50 values are determined by fitting the dose-response data to a sigmoidal curve using a 4-parameter logistic model.[7]

-

Visualizations

The following diagrams illustrate the typical workflow for the initial screening of aeruginosins and a conceptual representation of their inhibitory mechanism.

Caption: Experimental workflow for screening this compound.

Caption: Inhibition of protease activity by this compound.

References

- 1. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and biology of the aeruginosin family of serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Sulfated Aeruginosins from Lake Kinneret: Microcystis Bloom, Isolation, Structure Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Role of Aeruginosin B in Aquatic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginosins are a diverse family of bioactive linear tetrapeptides produced by various cyanobacteria, particularly prevalent in freshwater blooms of Microcystis and Planktothrix species. This technical guide focuses on the ecological role of a specific variant, Aeruginosin 98B (hereafter referred to as Aeruginosin B), in aquatic environments. As potent inhibitors of serine proteases, aeruginosins play a significant role in chemical defense mechanisms, impacting predator-prey interactions and potentially influencing the dynamics of aquatic food webs. This document synthesizes available quantitative data, details key experimental protocols for studying the effects of this compound, and proposes a putative signaling pathway for its observed impact on invertebrate physiology.

Introduction

Cyanobacterial blooms are a global concern in freshwater ecosystems, often associated with the production of a wide array of secondary metabolites, including toxins and other bioactive compounds. Among these, the aeruginosins represent a structurally diverse family of oligopeptides with significant biological activity.[1][2][3] First isolated from Microcystis aeruginosa (NIES-98), this compound is a linear tetrapeptide characterized by the presence of a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety.[1][3] The primary biochemical activity of aeruginosins is the potent inhibition of serine proteases, such as trypsin and thrombin.[1][2] This inhibitory action is the basis for their significant ecological role as a chemical defense mechanism against grazing pressure from zooplankton and other aquatic invertebrates.[4] By disrupting the digestive enzymes of predators, this compound can deter feeding and reduce grazing efficiency, thereby contributing to the persistence and dominance of the producing cyanobacteria. Recent studies have also highlighted sublethal toxic effects on aquatic invertebrates, including impacts on physiological processes and neurotransmitter levels.[5][6] This guide provides an in-depth overview of the current understanding of this compound's ecological functions, supported by quantitative data, detailed experimental methodologies, and a proposed mechanism of action.

Data Presentation: Bioactivity and Toxicity of this compound

The following tables summarize the available quantitative data on the bioactivity and toxicity of this compound and related aeruginosins.

Table 1: Inhibitory Activity of Aeruginosin 98B against Serine Proteases

| Enzyme Target | IC₅₀ (µM) | Producing Organism | Reference |

| Trypsin | 0.92 | Microcystis aeruginosa NIES-98 | [2] |

| Thrombin | 15.28 | Microcystis aeruginosa NIES-98 | [2] |

| Plasmin | 10.7 | Microcystis aeruginosa NIES-98 | [2] |

Table 2: Acute Toxicity of Aeruginosins to Aquatic Invertebrates

| Aeruginosin Variant | Test Organism | Endpoint | Concentration (µg/L) | Exposure Time | Reference |

| This compound | Chironomus aprilinus | Immobilization | Not specified as a direct LC₅₀ | 72 h | [6] |

| This compound | Chironomus aprilinus | Cytotoxicity (body integument cells) | Lower than Anabaenopeptin-B and Cylindrospermopsin | Not specified | [5] |

| This compound | Chironomus aprilinus | Oxygen Consumption Inhibition | 250 | Not specified | [5] |

Note: While a specific LC₅₀ for this compound on Chironomus aprilinus was not provided in the cited study, it was noted that it had lower cytotoxic potential compared to other tested cyanotoxins.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the ecological role of this compound.

Acute Immobilization Toxicity Assay with Chironomus aprilinus

This protocol is based on the methodology described by Bownik et al. (2024).[6]

Objective: To determine the acute toxic effects of this compound on the mobility of a common benthic invertebrate.

Materials:

-

Chironomus aprilinus larvae (IVth instar stage)

-

Pure Aeruginosin 98B (>95% purity)

-

Artificial freshwater medium (e.g., as described in Text S1 of the reference)

-

Methanol (analytical grade)

-

Distilled water

-

Transparent experimental containers

-

Thin wooden stick for stimulation

Procedure:

-

Acclimatization: Acclimatize C. aprilinus larvae in artificial freshwater medium in the dark at 20°C for 24 hours prior to the experiment. Do not feed the larvae during this period.

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound by dissolving a known amount in methanol.

-

Prepare working concentrations of this compound by diluting the stock solution with the artificial freshwater medium.

-

Prepare a vehicle control using the same concentration of methanol as in the highest test concentration.

-

-

Exposure:

-

Place a defined number of larvae into each experimental container.

-

Add the prepared test solutions and vehicle control to the respective containers.

-

Maintain the experimental setup at 20°C in the dark for 72 hours.

-

-

Assessment of Immobilization:

-

At 72 hours, gently stimulate each larva with a thin wooden stick.

-

Consider a larva as immobilized if it does not show any movement for 15 seconds after stimulation.

-

Record the number of immobilized larvae in each container.

-

-

Data Analysis:

-

Calculate the percentage of immobilization for each concentration.

-

If a dose-response relationship is observed, calculate the inhibitory concentration (e.g., IC₅₀) using appropriate statistical software.

-

Serine Protease Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against a specific serine protease (e.g., trypsin).

Materials:

-

Pure Aeruginosin 98B

-

Trypsin (from a commercial source, e.g., bovine pancreas)

-

Fluorogenic trypsin substrate (e.g., Z-Gly-Gly-Arg-NHMec)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Microtiter plates (96-well, black)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of trypsin in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in the assay buffer.

-

-

Assay Protocol:

-

In the wells of a microtiter plate, add varying concentrations of this compound (serially diluted from the stock solution).

-

Add a fixed concentration of trypsin to each well.

-

Include control wells with trypsin and DMSO (vehicle control) but no inhibitor.

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a fixed concentration of the fluorogenic substrate to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a microplate reader.

-

Continue to monitor the fluorescence at regular intervals for a set period.

-

-

Data Analysis:

-

Determine the rate of substrate hydrolysis (increase in fluorescence over time) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Signaling Pathways and Mechanisms of Action

Inhibition of Digestive Proteases

The primary ecological function of this compound is its role as a defense mechanism against grazers. This is achieved through the potent inhibition of digestive serine proteases in the gut of predators.

Caption: Workflow of this compound's defensive mechanism against grazers.

Putative Signaling Pathway for Catecholamine Depletion

Studies have shown that this compound can lead to a decrease in catecholamine levels in the aquatic invertebrate Chironomus aprilinus.[5] While the precise mechanism is yet to be fully elucidated, a plausible hypothesis involves the disruption of signaling cascades that regulate catecholamine biosynthesis and release, potentially through the inhibition of serine proteases involved in these pathways.

Caption: Hypothetical pathway for this compound-induced catecholamine reduction.

Conclusion

This compound, a prominent member of the aeruginosin family of cyanobacterial peptides, plays a crucial ecological role as a chemical defense agent in aquatic environments. Its potent inhibitory activity against serine proteases provides a clear mechanism for deterring grazing by zooplankton and other invertebrates. The sublethal effects, such as the observed reduction in catecholamine levels, suggest a more complex interaction with the physiology of aquatic organisms than previously understood, warranting further investigation. The experimental protocols detailed in this guide provide a framework for future research into the ecological impacts of aeruginosins. A deeper understanding of the production, fate, and biological effects of these compounds is essential for managing cyanobacterial blooms and assessing their impact on aquatic ecosystem health. For drug development professionals, the potent and specific inhibitory activity of aeruginosins against serine proteases continues to make them attractive lead compounds for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the History and Core Findings of Aeruginosin B Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of aeruginosins has evolved significantly from the initial characterization of bacterial pigments to the discovery of a diverse family of potent serine protease inhibitors from cyanobacteria. This guide delineates the distinct histories of two compounds inadvertently sharing the "Aeruginosin B" name and provides a comprehensive overview of the research surrounding the cyanobacterial variants, which are of significant interest in modern drug development. This document details their discovery, key biological activities, mechanisms of action, and the experimental methodologies that have been pivotal in their investigation. Particular focus is given to Aeruginosin 98-B and Aeruginosin 298-B, prominent and well-studied members of this class.

Clarification of "this compound" Nomenclature

The name "this compound" has been historically attributed to two different natural products, creating a point of potential confusion in scientific literature.

-

This compound (Phenazine Pigment): The first compound to be named this compound is a phenazine pigment isolated from the bacterium Pseudomonas aeruginosa. Research on this molecule dates back to the 1960s. Its structure was defined as 2-amino-6-carboxy-10-methylphenazinium-8-sulphonate through synthesis. This compound is part of a class of redox-active pigments involved in quorum sensing and virulence in P. aeruginosa.

-

Aeruginosins from Cyanobacteria (e.g., Aeruginosin 98-B, 298-B): In the early 1990s, a new class of linear tetrapeptides was discovered from the cyanobacterium Microcystis aeruginosa. These compounds, also named aeruginosins, are potent inhibitors of serine proteases. Due to the chronological overlap and shared nomenclature, it is crucial to distinguish between the phenazine pigment and the peptide protease inhibitors. This guide will focus primarily on the latter, more recent and therapeutically relevant class of compounds, referring to specific variants like Aeruginosin 98-B and 298-B for clarity.

History of Cyanobacterial Aeruginosin Research

The investigation into cyanobacterial aeruginosins began in the early 1990s with the isolation of Aeruginosin 298A from Microcystis aeruginosa (strain NIES-298).[1][2] This discovery marked the identification of a new family of peptides with significant serine protease inhibitory activity.[1][2] Subsequently, in 1995, Aeruginosin 98A and 98B were isolated from the same cyanobacterial species (strain NIES-98).[2]

A defining characteristic of the aeruginosin family is the presence of a 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, a novel bicyclic amino acid, at the core of the tetrapeptide structure.[1][2] The structural elucidation of these complex molecules was initially achieved through two-dimensional nuclear magnetic resonance (2D-NMR).[1][2] The absolute stereochemistry of these compounds was later confirmed through X-ray crystallography of their complexes with target proteases, such as the complex of Aeruginosin 298A with leech thrombin, determined at a resolution of 2.1 Å.[2]

The potent and specific inhibitory activity of aeruginosins against serine proteases, particularly those involved in the blood coagulation cascade like thrombin and trypsin, spurred significant interest in their therapeutic potential.[1][2] This led to extensive efforts in the total synthesis of various aeruginosins, with the first successful syntheses of Aeruginosin 298A and 298B being completed in 2001.[1][2] The total synthesis of Aeruginosin 98B was also accomplished, further enabling structure-activity relationship (SAR) studies.[1]

Parallel to the chemical and pharmacological investigations, research into the biosynthesis of aeruginosins has revealed a non-ribosomal peptide synthetase (NRPS) pathway.[3][4][5] The discovery of the aer gene cluster has provided insights into the enzymatic machinery responsible for the assembly of the peptide backbone and the formation of the unusual Choi moiety.[3][4][5]

Key Findings

Biological Activity: Serine Protease Inhibition

Aeruginosins are potent inhibitors of serine proteases, with different variants exhibiting varying degrees of selectivity for different enzymes. The primary targets of interest for drug development are thrombin and trypsin.

Table 1: Inhibitory Activity of Selected Aeruginosins

| Aeruginosin Variant | Target Protease | IC50 | Ki | Reference |

| Aeruginosin 98B | Thrombin | 10.0 µg/mL | - | [1] |

| Plasmin | 7.0 µg/mL | - | [1] | |

| Trypsin | 0.6 µg/mL | - | [1] | |

| Dysinosin A | Factor VIIa | - | 0.11 µM | [2][6] |

| Thrombin | - | 0.45 µM | [2][6] | |

| Glycosylated Dysinosin B | Factor VIIa | - | 0.09 µM | [6] |

| Suomilide | Trypsin-1 | 104 nM | - | [7] |

| Trypsin-2 | 4.7 nM | - | [7] | |

| Trypsin-3 | 11.5 nM | - | [7] | |

| Aeruginosin TR642 | Trypsin | 3.80 µM | - | [8] |

| Thrombin | 0.85 µM | - | [8] | |

| Aeruginosin KT688 | Trypsin | 2.38 µM | - | [9] |

| Aeruginosin KT718 | Trypsin | 1.43 µM | - | [9] |

The inhibitory activity of aeruginosins is critically dependent on their structure, particularly the C-terminal arginine derivative.[2][8] For instance, Aeruginosin 298B, which lacks this C-terminal arginine moiety, does not exhibit trypsin inhibitory activity.[2] The sulfate group on the Choi moiety in Aeruginosin 98B is thought to contribute to its trypsin selectivity through interactions with the enzyme's active site.[1]

Mechanism of Action

The mechanism of serine protease inhibition by aeruginosins has been elucidated through X-ray crystallography of aeruginosin-protease complexes.[1][2] These studies reveal that the aeruginosin molecule binds to the active site of the protease, mimicking the natural substrate. The C-terminal arginine derivative plays a crucial role in anchoring the inhibitor to the S1 specificity pocket of the protease. The Choi moiety and other residues of the tetrapeptide backbone make additional contacts with the enzyme, leading to a tight and stable complex that blocks the catalytic activity of the protease.

Experimental Protocols

Isolation and Purification of Aeruginosins from Cyanobacteria

A general protocol for the isolation and purification of aeruginosins from cyanobacterial biomass is as follows:

-

Extraction: Freeze-dried cyanobacterial cell mass is extracted with a mixture of methanol and water (e.g., 7:3 v/v). The solvent is then evaporated to yield a crude extract.[9]

-

Solid-Phase Extraction (SPE): The crude extract is subjected to reversed-phase SPE (e.g., C18) to remove highly polar and non-polar impurities.

-

Flash Chromatography: The enriched fraction from SPE is further purified by reversed-phase flash chromatography using a stepwise gradient of methanol or acetonitrile in water.[9]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual aeruginosin congeners is achieved by repeated cycles of reversed-phase HPLC, often using different column selectivities and gradient profiles.[2][10]

Structural Elucidation

The chemical structures of isolated aeruginosins are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound. Tandem MS (MS/MS) provides fragmentation patterns that help in sequencing the peptide backbone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, ROESY/NOESY) is employed to elucidate the detailed chemical structure, including the connectivity of atoms and the relative stereochemistry of the molecule.[2]

-

Chiral Analysis: The absolute stereochemistry of the amino acid residues is determined by acid hydrolysis of the peptide, followed by derivatization with a chiral reagent (e.g., Marfey's reagent, L-FDAA) and analysis by HPLC or LC-MS.[2][10]

Total Synthesis of Aeruginosin 98B

The total synthesis of Aeruginosin 98B involves the convergent assembly of four key building blocks: a protected 4-hydroxyphenyl lactic acid (Hpla) derivative, a protected D-allo-isoleucine, the core 2-carboxyl-6-hydroxyoctahydroindole (Choi), and a protected agmatine. A key step in the synthesis is the diastereoselective construction of the Choi core.[1]

A simplified retrosynthetic analysis is as follows:

-

Aeruginosin 98B is disconnected into the tetrapeptide backbone and the sulfate group.

-

The tetrapeptide is further disconnected at the peptide bonds to yield the four protected building blocks.

-

The Choi core is synthesized via a multi-step sequence, often involving a key stereoselective reaction such as a Pd-catalyzed intramolecular asymmetric allylic alkylation.[1]

Key reaction steps in a reported total synthesis include: [1]

-

Peptide Couplings: The protected amino acid and hydroxy acid building blocks are sequentially coupled using standard peptide coupling reagents (e.g., TBTU, WSC, HOBt).

-

Sulfation: The hydroxyl group on the Choi moiety is sulfated using a sulfating agent such as a SO₃-pyridine complex.

-

Deprotection: Finally, all protecting groups are removed to yield the natural product, which is then purified by reversed-phase HPLC.

Serine Protease Inhibition Assay

The inhibitory activity of aeruginosins against serine proteases like trypsin and thrombin is typically determined using a chromogenic substrate-based assay.

-

Assay Buffer: A suitable buffer is prepared (e.g., Tris-HCl with NaCl and CaCl₂ at a physiological pH).

-

Enzyme and Inhibitor Incubation: A fixed concentration of the protease is pre-incubated with varying concentrations of the aeruginosin inhibitor for a defined period at a controlled temperature (e.g., 37°C).

-

Substrate Addition: A chromogenic substrate specific for the protease (e.g., Benzoyl-L-arginine-p-nitroanilide for trypsin) is added to initiate the reaction.

-

Kinetic Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of the released chromophore over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data is fitted to a suitable equation to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Visualizations

Biosynthetic Pathway of Aeruginosins

Caption: Generalized biosynthetic pathway of aeruginosins via the NRPS machinery.

Experimental Workflow for Aeruginosin Research

Caption: Experimental workflow for the discovery and development of aeruginosins.

Mechanism of Serine Protease Inhibition

References

- 1. Total Synthesis of Aeruginosin 98B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibitors of Serine Proteases from a Microcystis sp. Bloom Material Collected from Timurim Reservoir, Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfated Aeruginosins from Lake Kinneret: Microcystis Bloom, Isolation, Structure Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aeruginosin B and its Relationship to other Cyanotoxins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of bioactive linear tetrapeptides produced by various cyanobacteria, including species of Microcystis, Planktothrix, and Nodularia. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potent inhibitory activity against serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. This technical guide focuses on Aeruginosin B, a prominent member of this family, providing a comprehensive overview of its chemical nature, mechanism of action, biosynthesis, and its relationship with other well-known cyanotoxins like microcystins and nodularins.

Aeruginosins are characterized by the presence of a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety.[1][2] The structural diversity within the aeruginosin family, arising from variations in amino acid residues and modifications such as sulfation and glycosylation, leads to a range of biological activities and potencies.[3] Aeruginosin 98-B, isolated from Microcystis aeruginosa, is a notable example that has been the subject of total synthesis and biological evaluation.[4][5]

This guide will delve into the quantitative aspects of this compound's bioactivity, provide detailed experimental methodologies for its study, and visualize the complex biological pathways and experimental workflows involved.

Chemical Structure and Properties of this compound

Aeruginosin 98-B is a linear tetrapeptide with the chemical formula C₂₉H₄₆N₆O₉S.[6] Its structure is characterized by four key building blocks: a 4-hydroxyphenyllactic acid (Hpla) derivative, D-allo-isoleucine, a sulfated 2-carboxy-6-hydroxyoctahydroindole (Choi) core, and a C-terminal agmatine residue. The absolute configuration of its seven stereogenic centers has been determined by X-ray crystallographic analysis of its co-crystal with trypsin.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₆N₆O₉S | [6] |

| Molecular Weight | 654.8 g/mol | [6] |

| IUPAC Name | [(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate | [6] |

Mechanism of Action: Serine Protease Inhibition

The primary biological activity of this compound and other aeruginosins is the potent inhibition of serine proteases, particularly thrombin and trypsin.[7] These enzymes play crucial roles in blood coagulation and digestion, respectively, and are implicated in various diseases, including thrombosis and cancer.

The inhibitory mechanism involves the binding of the aeruginosin molecule to the active site of the protease. The C-terminal arginine mimetic, such as the agmatine in Aeruginosin 98-B, plays a crucial role by interacting with the S1 specificity pocket of the protease, which typically recognizes arginine or lysine residues.[2] The hydrophobic residues at other positions in the peptide chain interact with other subsites (P2, P3, etc.) of the enzyme, contributing to the binding affinity and specificity.

Thrombin Inhibition Signaling Pathway

Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. Inhibition of thrombin is a major therapeutic strategy for the prevention and treatment of thrombotic disorders. This compound, by binding to the active site of thrombin, blocks its catalytic activity, thereby preventing the downstream events of the coagulation cascade.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Toxicity of microcystin-LR, isolated from Microcystis aeruginosa, against various insect species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

Methodological & Application

Total Synthesis Protocol for Aeruginosin 98B: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Aeruginosin 98B, a potent serine protease inhibitor. The synthesis follows the convergent strategy developed by Trost et al., which involves the preparation of four key fragments followed by their sequential coupling and final modifications.[1][2] This approach allows for flexibility in analog synthesis and provides a reliable route to this complex natural product.

Retrosynthetic Analysis

The total synthesis of Aeruginosin 98B is based on a convergent approach, dissecting the molecule into four key building blocks: the protected 2-carboxy-6-hydroxyoctahydroindole (Choi) core (7), a protected 4-hydroxyphenyl lactic acid (Hpla) derivative (5), a bis-protected agmatine (6), and D-allo-isoleucine (8).[1][2] The central Choi core is synthesized via a key Palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA). The Hpla fragment is prepared using a Sharpless asymmetric dihydroxylation. These fragments are then coupled sequentially to construct the full peptide backbone.

Caption: Retrosynthetic analysis of Aeruginosin 98B.

Experimental Protocols

I. Synthesis of the Protected Choi Core Fragment

The synthesis of the central Choi core is achieved through a multi-step sequence, with the key transformation being a diastereoselective Pd-catalyzed intramolecular asymmetric allylic alkylation.

Overall Workflow for Protected Choi Core Synthesis

Caption: Workflow for the synthesis of the protected Choi core.

Protocol:

-

Synthesis of Allylic Carbonate Precursor: The synthesis starts from 4-methoxyphenol and proceeds through a Birch reduction, silylation, dihydroxylation, and functional group manipulations to yield the key allylic carbonate precursor.

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The diastereomeric mixture of the allylic carbonate is subjected to a Pd-catalyzed intramolecular AAA reaction using a racemic phosphine ligand to yield the hexahydroindole derivative with high diastereoselectivity.

-

Diastereoselective Reduction and Protection: The resulting olefin is reduced, and the amino group is benzylated to afford the protected Choi amino alcohol.

II. Synthesis of the Protected Hpla Fragment

The protected (R)-4-hydroxyphenyl lactic acid (Hpla) fragment is synthesized from ethyl cinnamate using a Sharpless asymmetric dihydroxylation to establish the desired stereochemistry.

Protocol:

-

Sharpless Asymmetric Dihydroxylation: Ethyl cinnamate is treated with AD-mix-α to yield the corresponding diol with high enantiomeric excess.[1]

-

Reductive Removal of Benzylic Hydroxyl Group: The benzylic hydroxyl group of the diol is removed using triethylsilane and trifluoroacetic acid.[1]

-

Silyl Protection: The remaining hydroxyl group is protected as a triisopropylsilyl (TIPS) ether.

III. Synthesis of the Protected Agmatine Fragment

The protected agmatine fragment is prepared from N-Boc-1,4-diaminobutane.

Protocol:

-

Guanidinylation: N-Boc-1,4-diaminobutane is reacted with N,N'-bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine to install the protected guanidine group.[1]

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the desired bis-Cbz-protected agmatine.[1]

IV. Assembly of the Tetrapeptide and Final Steps

The four fragments are coupled sequentially, followed by sulfation and global deprotection to yield Aeruginosin 98B.

Overall Workflow for Aeruginosin 98B Assembly

Caption: Final assembly and modification steps for Aeruginosin 98B.

Protocol:

-

Dipeptide Formation: The protected Hpla fragment is coupled with D-allo-isoleucine methyl ester using a standard peptide coupling reagent such as TBTU.

-

Tripeptide Formation: The resulting dipeptide is hydrolyzed and then coupled with the protected Choi fragment.

-

Tetrapeptide Formation: The tripeptide is subsequently coupled with the protected agmatine fragment.

-

Sulfation: The hydroxyl group on the Choi core is sulfated using a sulfur trioxide pyridine complex.[1]

-

Global Deprotection: The remaining protecting groups (TIPS, Bn, and Cbz) are removed to yield Aeruginosin 98B.[1]

-

Purification: The final product is purified by reverse-phase HPLC.[1]

Quantitative Data Summary

| Step | Product | Yield (%) | Notes |

| Hpla Synthesis | |||

| Sharpless Asymmetric Dihydroxylation | Diol intermediate | 86 | >99% ee |

| Reduction of Benzylic Hydroxyl | α-Hydroxyester | 80 | |

| TIPS Protection | Protected Hpla | 79 | |

| Agmatine Synthesis | |||

| Guanidinylation | N,N'-bis(Cbz)-N''-Boc-agmatine | 65 | |

| Boc Deprotection | Protected Agmatine | 95 | |

| Choi Core Synthesis | |||

| Pd-catalyzed AAA | Hexahydroindole derivative | 96 | 11:1 diastereomeric ratio |

| Reduction & Benzylation | Protected Choi Amino Alcohol | 89 | Over two steps |

| Hydrogenation | Deprotected Choi Amino Alcohol | 92 | |

| Peptide Assembly & Final Steps | |||

| Hpla + D-allo-Ile Coupling | Dipeptide | 73 | Over two steps (hydrolysis and coupling) |

| Dipeptide + Choi Coupling | Tripeptide | 69 | Over two steps (hydrolysis and coupling) |

| Sulfation | Sulfated Tetrapeptide | 75 | |

| Final Deprotection & Purification | Aeruginosin 98B | 98 |

Note: Yields are as reported by Trost et al. and may vary depending on experimental conditions.[1]

This protocol provides a comprehensive guide for the total synthesis of Aeruginosin 98B. The modular nature of this synthetic route offers opportunities for the creation of novel analogs for structure-activity relationship studies and drug discovery efforts.

References

Application Notes and Protocols for the Quantification of Aeruginosin B in Water Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a group of bioactive peptides produced by various cyanobacteria, such as Microcystis aeruginosa. These compounds are of significant interest to researchers and drug development professionals due to their potent inhibitory activity against serine proteases, including thrombin and trypsin. Aeruginosin B (also known as Aeruginosin 98B) is a notable member of this family. The increasing occurrence of cyanobacterial blooms in water bodies worldwide necessitates reliable and sensitive methods for the detection and quantification of these toxins to ensure water safety and to support research into their pharmacological potential.

This document provides a detailed application note and protocol for the quantification of this compound in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3][4] The protocol includes sample preparation using Solid-Phase Extraction (SPE) for the concentration and purification of the analyte from the water matrix.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of this compound and other cyanotoxins due to its high sensitivity, specificity, and ability to analyze complex mixtures.[1][5][6] The method involves the separation of the analyte by liquid chromatography followed by detection and quantification using a tandem mass spectrometer.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the analysis of peptide cyanotoxins in water. While specific data for this compound is limited, the values presented are representative of what can be achieved for similar peptide toxins and are based on published data for other cyanotoxins like microcystins.[7][8][9]

| Parameter | Typical Value | Description |

| Limit of Detection (LOD) | 0.5 - 2.0 ng/L | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[10][11] |

| Linear Range | 5 - 1000 ng/L | The concentration range over which the instrumental response is proportional to the analyte concentration. |

| Recovery | 85% - 110% | The percentage of the analyte that is recovered through the sample preparation and analysis process.[7][12] |

| Precision (RSD) | < 15% | The relative standard deviation, indicating the repeatability of the measurement. |

| Matrix Effect | Analyte and matrix dependent | The effect of co-eluting compounds from the sample matrix on the ionization of the analyte. |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)